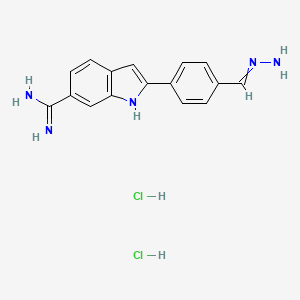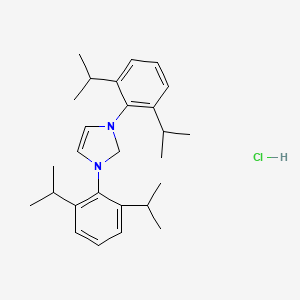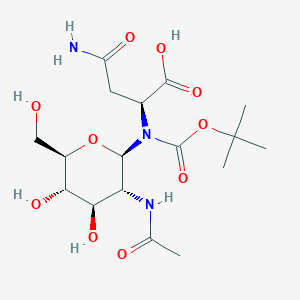
L-Asparagine, N-[2-(acetylamino)-2-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] is a derivative of the amino acid asparagine. It plays a crucial role in various biological processes, including protein synthesis and metabolic regulation. This compound is particularly significant in the field of biochemistry and medicine due to its involvement in cellular functions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] typically involves the acetylation of L-asparagine. One common method includes the reaction of L-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] often utilizes biotechnological approaches. For instance, the use of Escherichia coli engineered to express L-asparaginase synthetase can enhance the production efficiency. The process involves optimizing the fermentation conditions, including substrate concentration, pH, temperature, and agitation rates, to maximize yield .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and acetic acid.
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as hydroxylamine can be used to replace the acetyl group.
Major Products
Hydrolysis: Produces L-asparagine and acetic acid.
Oxidation: Results in the formation of oxo derivatives.
Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Plays a role in studying protein synthesis and metabolic pathways.
Industry: Utilized in the food industry as a flavor enhancer and in the production of nutritional supplements.
Mechanism of Action
The mechanism of action of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] involves its role as a substrate for enzymes such as L-asparaginase. This enzyme catalyzes the hydrolysis of the compound, leading to the production of L-asparagine and acetic acid. The hydrolysis process is crucial in regulating the availability of asparagine, which is essential for protein synthesis and cellular functions .
Comparison with Similar Compounds
Similar Compounds
L-Asparagine: The parent compound, which lacks the acetyl group.
N-Acetyl-L-aspartic acid: Another derivative with a similar structure but different functional groups.
Uniqueness
L-Asparagine, N-[2-(acetylamino)-2-deoxy-] is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities. This modification can influence its solubility, stability, and interaction with enzymes, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-amino-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O10/c1-7(22)19-11-13(25)12(24)9(6-21)29-14(11)20(16(28)30-17(2,3)4)8(15(26)27)5-10(18)23/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H2,18,23)(H,19,22)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMXQXNJRFGOY-WBXKCMFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N(C(CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N([C@@H](CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
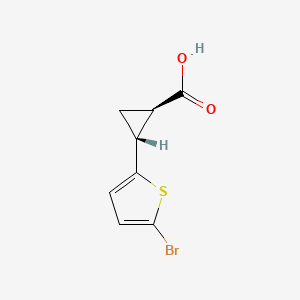

![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)
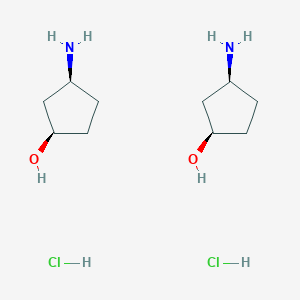
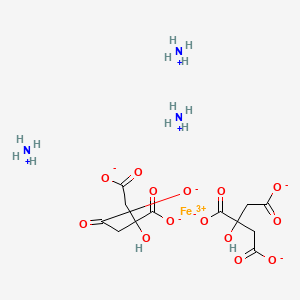
![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)
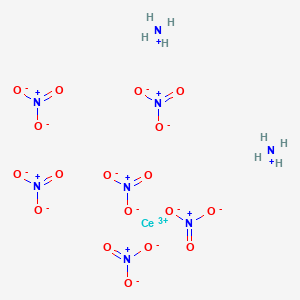
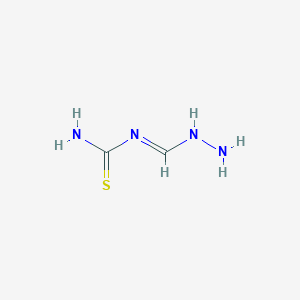
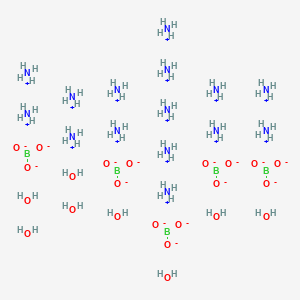
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8065412.png)
